molecular formula C15H23NO4S2 B2748801 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine CAS No. 1795442-33-9

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2748801
CAS No.: 1795442-33-9
M. Wt: 345.47
InChI Key: SBUPGLOTEUMANQ-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with tert-butyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One common approach is the sulfonylation of a pyrrolidine derivative with tert-butyl and methylsulfonyl groups. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is unique due to its specific combination of tert-butyl and methylsulfonyl groups on a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-13(8-6-12)22(19,20)16-10-9-14(11-16)21(4,17)18/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPGLOTEUMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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